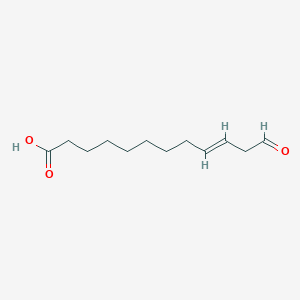

(9Z)-12-Oxo-9-dodecenoicAcid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H20O3 |

|---|---|

Molecular Weight |

212.28 g/mol |

IUPAC Name |

(E)-12-oxododec-9-enoic acid |

InChI |

InChI=1S/C12H20O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h5,7,11H,1-4,6,8-10H2,(H,14,15)/b7-5+ |

InChI Key |

KIHXTOVLSZRTHJ-FNORWQNLSA-N |

Isomeric SMILES |

C(CCC/C=C/CC=O)CCCC(=O)O |

Canonical SMILES |

C(CCCC=CCC=O)CCCC(=O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymatic Synthesis of 9z 12 Oxo 9 Dodecenoic Acid

Formation of Traumatin (B1237919) (12-oxo-10(E)-dodecenoic acid)

(9Z)-12-Oxo-9-dodecenoic acid serves as a precursor to other biologically important molecules, most notably traumatin. core.ac.uk Traumatin, chemically identified as 12-oxo-10(E)-dodecenoic acid, is a plant wound hormone. nih.govscispace.com The conversion from the 9Z-isomer to the 10E-isomer (traumatin) is an isomerization reaction. researchgate.net

Studies involving the synthesis of (9Z)-12-oxo-9-dodecenoic acid using papaya HPL observed the slow formation of the 10(E)-isomer, traumatin, particularly at high enzyme concentrations. nih.govresearchgate.net This observation points towards a non-enzymatic isomerization process. nih.govresearchgate.net The proposed mechanism for this transformation includes keto-enol tautomerism, where the double bond shifts its position. researchgate.net Further research has indicated that traumatin may be formed through the autooxidation of its precursor, 12-oxo-trans-10-dodecenoic acid, and that direct enzymatic synthesis of traumatin was not observed in runner bean extracts. nih.govscispace.com Another metabolite, 9-hydroxy-traumatin (9-hydroxy-12-oxo-10E-dodecenoic acid), has also been identified as a product from 13S-hydroperoxy-9Z,11E-octadecadienoic acid in preparations from soybean and alfalfa seedlings, suggesting that (9Z)-12-oxo-9-dodecenoic acid (also referred to as 9Z-traumatin) is converted into this hydroxylated form. nih.govresearchgate.net

Detection of Enol Intermediates in HPL Reactions

The mechanism of the hydroperoxide lyase reaction has been a subject of scientific inquiry. It was questioned whether the reaction proceeds through a heterolytic or homolytic cleavage. core.ac.uk Experimental evidence has provided crucial insights into this process.

Research using HPL preparations from guava (Psidium guajava) led to the detection of an unstable enol intermediate. core.ac.uknih.govdeepdyve.com To capture this transient molecule, scientists incubated the guava HPL with a radiolabeled substrate, 1-14C-13-hydroperoxy-9,11,15-octadecatrienoic acid, for a very short duration (1 minute) at 0°C. core.ac.uknih.govdeepdyve.com This was followed by rapid extraction and trimethylsilylation to stabilize the product for analysis. core.ac.uknih.govdeepdyve.com

The analysis revealed the presence of a predominant compound identified as the trimethylsilyl (B98337) derivative of (9Z,11E)-12-hydroxy-9,11-dodecadienoic acid . core.ac.uknih.govdeepdyve.com This compound is the enol intermediate in the formation of (9Z)-12-oxo-9-dodecenoic acid. When the incubation time was extended, the yield of this enol decreased due to its partial tautomerization into the more stable keto form, (9Z)-12-oxo-9-dodecenoic acid. core.ac.uknih.govdeepdyve.com These findings demonstrate that the formation of the final oxo-acid is preceded by this unstable enol oxylipin and further suggest that hemiacetals could be the true initial products of HPL catalysis. core.ac.uknih.govdeepdyve.com

Table 2: Experimental Details for Detection of the Enol Intermediate

| Parameter | Condition/Reagent | Purpose |

|---|---|---|

| Enzyme Source | Guava (Psidium guajava) Hydroperoxide Lyase (HPL) | Catalyze the cleavage reaction |

| Substrate | 1-14C-13-hydroperoxy-9,11,15-octadecatrienoic acid | Radio-labeled precursor for tracking |

| Incubation Time | 1 minute | To capture the short-lived intermediate |

| Incubation Temperature | 0°C | To slow the reaction and stabilize the intermediate |

| Detected Intermediate | (9Z,11E)-12-hydroxy-9,11-dodecadienoic acid | The unstable enol form |

| Final Product | (9Z)-12-Oxo-9-dodecenoic acid | The stable keto form resulting from tautomerization |

Biological Functions and Molecular Mechanisms of 9z 12 Oxo 9 Dodecenoic Acid

Role in Plant Defense Responses

The involvement of (9Z)-12-Oxo-9-dodecenoic acid in plant defense is a primary aspect of its biological significance. It is synthesized as part of the lipoxygenase (LOX) pathway, a central route for the production of defense-related compounds.

Mechanical wounding or pathogen invasion rapidly activates the lipoxygenase pathway in plants, leading to the synthesis of a variety of signaling molecules, including (9Z)-12-Oxo-9-dodecenoic acid. nih.gov This pathway begins with the release of polyunsaturated fatty acids like linolenic and linoleic acid from plant membranes. mdpi.com The enzyme lipoxygenase (LOX) then incorporates oxygen to form fatty acid hydroperoxides. researchgate.net

Specifically, 13-lipoxygenases produce 13-hydroperoxy intermediates, which are then cleaved by the enzyme hydroperoxide lyase (HPL). caymanchem.comresearchgate.net This cleavage results in the formation of two fragments: a volatile C6 aldehyde and the non-volatile C12 compound, (9Z)-12-Oxo-9-dodecenoic acid. mdpi.comnih.gov The production of these compounds, known as oxylipins, is a hallmark of the plant's immediate defensive response to stress. nih.gov The aldehyde products, often referred to as green leaf volatiles (GLVs), are known to play a role in defense against pathogens and herbivores. nih.gov The rapid accumulation of these molecules following damage suggests their function as signaling agents that initiate downstream defense cascades.

While the jasmonate family of oxylipins, particularly jasmonic acid (JA) and its precursor 12-oxo-phytodienoic acid (OPDA), are well-established as key signals in systemic plant immunity, the direct role of (9Z)-12-Oxo-9-dodecenoic acid in systemic acquired resistance (SAR) is less defined. researchgate.net However, it is a crucial component of the initial biochemical cascade that also produces the precursors for these systemic signaling molecules. researchgate.net Jasmonate signaling activates defense responses to a wide array of biotic stresses, including necrotrophic pathogens and insect attacks. researchgate.netfrontiersin.org This signaling can coordinate with other defense pathways, such as those involving salicylic (B10762653) acid and ethylene, to optimize the plant's defense capabilities. researchgate.net Given that (9Z)-12-Oxo-9-dodecenoic acid is generated from the same 13-hydroperoxide precursor as the jasmonate pathway, its formation is intrinsically linked to the broader network of systemic defense signaling.

Direct antimicrobial activity is a key feature of (9Z)-12-Oxo-9-dodecenoic acid's defensive role. Research has demonstrated its efficacy against certain plant pathogens. Specifically, studies have shown that (9Z)-12-Oxo-9-dodecenoic acid, at a concentration of 100 µM, is active against the plant pathogenic oomycete Phytophthora parasitica. caymanchem.com Oomycetes, such as Phytophthora and Pythium species, are destructive pathogens responsible for significant crop diseases like seedling root rot. frontiersin.org The ability of (9Z)-12-Oxo-9-dodecenoic acid to inhibit the growth of such pathogens underscores its direct contribution to plant defense. caymanchem.com

Table 1: Documented Activity of (9Z)-12-Oxo-9-dodecenoic Acid

| Target Organism | Activity |

|---|

Integration into the Octadecanoid Pathway and Phytohormone Signaling

(9Z)-12-Oxo-9-dodecenoic acid is a product of the octadecanoid pathway, the metabolic route responsible for the biosynthesis of jasmonates from C18 polyunsaturated fatty acids. nih.gov This pathway is a cornerstone of plant stress signaling.

The pathway diverges at the 13-hydroperoxide of α-linolenic acid (13-HPOT) stage.

The Allene (B1206475) Oxide Synthase (AOS) Branch : Leads to the production of 12-oxo-phytodienoic acid (OPDA), which is subsequently converted to jasmonic acid (JA). Both OPDA and JA are potent phytohormones that regulate a vast array of defense and developmental processes. researchgate.netfrontiersin.org

The Hydroperoxide Lyase (HPL) Branch : Cleaves 13-HPOT to yield (9Z)-12-Oxo-9-dodecenoic acid and the C6 green leaf volatile, (Z)-3-hexenal. mdpi.comresearchgate.net

Formation as a Counterpart of Green Leaf Volatiles (GLVs)

The synthesis of (9Z)-12-Oxo-9-dodecenoic acid is mechanistically linked to the production of Green Leaf Volatiles (GLVs). GLVs are volatile organic compounds, primarily C6 aldehydes, alcohols, and their esters, that are responsible for the characteristic "green odor" of freshly cut leaves. mdpi.com

The hydroperoxide lyase (HPL) enzyme dictates which aldehydes are formed alongside an oxoacid. The enzyme's action depends on the position of the hydroperoxide group on the fatty acid backbone. mdpi.com

13-HPL : This enzyme cleaves 13-hydroperoxides of linoleic and linolenic acids. This reaction specifically yields C6 aldehydes (like hexanal or (Z)-3-hexenal) and the C12 oxoacid, (9Z)-12-Oxo-9-dodecenoic acid. mdpi.comresearchgate.net

9-HPL : This enzyme acts on 9-hydroperoxides, cleaving them to produce C9 aldehydes (like (3Z)-nonenal) and the C9 oxoacid, 9-oxononanoic acid. mdpi.com

Consequently, (9Z)-12-Oxo-9-dodecenoic acid is exclusively the non-volatile counterpart to the formation of C6 aldehydes. mdpi.com This simultaneous production ensures that upon tissue damage, the plant releases both volatile signals (C6 GLVs) capable of long-distance communication and non-volatile compounds like (9Z)-12-Oxo-9-dodecenoic acid that can act locally at the site of injury. researchgate.netnih.gov

Table 2: Products of the Hydroperoxide Lyase (HPL) Pathway

| HPL Substrate | HPL Type | Volatile Aldehyde Product (GLV) | Non-Volatile Oxoacid Product |

|---|---|---|---|

| 13-Hydroperoxides | 13-HPL | C6 Aldehydes ((Z)-3-hexenal, hexanal) mdpi.comresearchgate.net | (9Z)-12-Oxo-9-dodecenoic acid mdpi.comresearchgate.net |

Metabolism of (9Z)-12-Oxo-9-dodecenoic Acid-Containing Galactolipids

The metabolism of galactolipids containing (9Z)-12-Oxo-9-dodecenoic acid is intrinsically linked to the broader processes of lipid turnover and stress signaling in plants. Galactolipids are the primary lipid components of chloroplast membranes, and their acyl chains, particularly polyunsaturated fatty acids like linoleic and linolenic acid, are susceptible to oxidation. (9Z)-12-Oxo-9-dodecenoic acid is an oxylipin formed from the enzymatic processing of these fatty acids, specifically through the lipoxygenase (LOX) and hydroperoxide lyase (HPL) pathway. researchgate.netcaymanchem.com These reactive oxylipins can then be esterified to galactolipids, forming various oxidized lipid species.

Lipid catabolism is a crucial metabolic process in plants, not only for mobilizing storage oils but also for the detoxification and remobilization of membrane lipids damaged by senescence or abiotic and biotic stress. researchgate.net The presence of oxidized fatty acids, such as (9Z)-12-Oxo-9-dodecenoic acid, within galactolipid structures marks them for metabolic processing as part of the plant's response to cellular damage.

Research into the effects of mechanical wounding on Arabidopsis thaliana leaves has provided significant insights into the rapid metabolic flux of galactolipids. Following injury, a substantial and swift accumulation of oxidized galactolipid species occurs. This indicates that galactolipid oxidation is a major and immediate metabolic response to stress. researchgate.net Analysis of the galactolipid fraction 30 minutes after wounding revealed a diverse profile of oxidized acyl side chains, with cyclopentenones (such as 12-oxo-phytodienoic acid, or OPDA) being the most abundant. researchgate.net While (9Z)-12-Oxo-9-dodecenoic acid is a straight-chain oxylipin, its metabolism is part of this wider response. The accumulation of these oxidized lipids is often transient, suggesting that efficient metabolic pathways exist for their subsequent removal and processing. nih.gov

Detailed quantitative analysis of wounded A. thaliana leaves has characterized the composition of these oxidized acyl chains esterified to galactolipids.

| Oxidized Acyl Chain Class | Relative Abundance (%) |

|---|---|

| Cyclopentenones (e.g., OPDA) | 65 |

| Methyl-branched Ketols | 27 |

| Hydroperoxides/Straight-chain Ketols | 3.8 |

| Phytoprostanes | 2.6 |

| Hydroxides | 2.0 |

This rapid turnover is also observed for other classes of oxidized lipids, such as phytoprostanes, which are non-enzymatically produced oxylipins. Their accumulation following stress is temporary, pointing to active generation and metabolism in vivo. nih.gov The metabolism of galactolipids containing (9Z)-12-Oxo-9-dodecenoic acid is presumed to follow a similar course, where the esterified oxylipin is released by lipases to either enter signaling pathways or be further catabolized for detoxification and recycling of cellular components.

Analytical Methodologies for the Characterization and Quantification of 9z 12 Oxo 9 Dodecenoic Acid

Extraction and Sample Preparation from Biological Matrices

The initial and critical step in the analysis of (9Z)-12-oxo-9-dodecenoic acid from biological tissues involves its efficient extraction and the preparation of a clean sample. Given the compound's low concentration and potential instability in biological samples, these procedures are paramount to prevent its degradation or artificial formation. nih.gov

A common approach for extracting oxylipins like (9Z)-12-oxo-9-dodecenoic acid from plant tissues begins with the immediate disruption of the tissue in liquid nitrogen. protocols.io This is followed by extraction with an organic solvent, such as 50% acetonitrile, to precipitate proteins and solubilize the target analyte. protocols.io To minimize the risk of auto-oxidation during sample handling, antioxidants like butylated hydroxytoluene (BHT) and triphenylphosphine (B44618) (TPP) may be added. nih.gov TPP helps in reducing peroxides, while BHT quenches radical-catalyzed reactions. nih.gov

Following the initial extraction, a purification step is often necessary to remove interfering substances from the complex biological matrix. Solid-phase extraction (SPE) is a widely used technique for this purpose. researchgate.net Reversed-phase SPE cartridges, such as C18, are effective in retaining the relatively nonpolar oxylipins while allowing more polar compounds to be washed away. protocols.ioresearchgate.net The retained compounds, including (9Z)-12-oxo-9-dodecenoic acid, can then be eluted with an appropriate organic solvent.

For the analysis of oxylipins in other biological matrices, such as plasma, protein precipitation is a common first step. nih.gov This can be achieved by adding water-miscible organic solvents like methanol (B129727) or acetonitrile. nih.gov However, due to the low concentrations of many oxylipins and their tendency to bind to proteins, this method may not always be suitable as it can lead to co-precipitation of the analytes. nih.gov

Chromatographic and Spectrometric Techniques for Identification

The identification of (9Z)-12-oxo-9-dodecenoic acid relies on a combination of powerful separation and detection techniques, primarily chromatography coupled with mass spectrometry. nih.govcreative-proteomics.com

Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool for the analysis of oxylipins. creative-proteomics.comnih.gov LC effectively separates the components of a complex mixture based on their physicochemical properties. creative-proteomics.com For oxylipin analysis, reversed-phase chromatography is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. researchgate.netnih.gov The separation is achieved by a gradient elution, where the composition of the mobile phase is changed over time to elute compounds with varying polarities. nih.gov

Following separation by LC, the analyte is introduced into a mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique frequently used for oxylipins, as it minimizes fragmentation and preserves the molecular ion. creative-proteomics.com Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the selected parent ion and analyzing the resulting daughter ions, which is highly specific for the target compound. nih.govnih.gov High-resolution mass spectrometry can provide highly accurate mass measurements, further aiding in the confident identification of the compound. creative-proteomics.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for oxylipin analysis, though it often requires a derivatization step to increase the volatility and thermal stability of the analytes. nih.govresearchgate.net The separated compounds are then ionized, typically by electron impact (EI), which causes extensive fragmentation. The resulting fragmentation pattern serves as a chemical fingerprint that can be compared to spectral libraries for identification. researchgate.net

The table below summarizes the key aspects of these techniques for the identification of (9Z)-12-oxo-9-dodecenoic acid.

| Technique | Principle | Advantages | Disadvantages |

| LC-MS/MS | Separates compounds by liquid chromatography followed by mass analysis of the molecule and its fragments. nih.gov | High sensitivity and selectivity, suitable for non-volatile and polar compounds, no derivatization usually required. creative-proteomics.comcreative-proteomics.com | Matrix effects can suppress ion formation. researchgate.net |

| GC-MS | Separates volatile compounds by gas chromatography followed by mass analysis of the fragmented molecule. nih.gov | High chromatographic resolution, extensive spectral libraries available for identification. researchgate.net | Requires derivatization for non-volatile compounds, potential for thermal degradation of labile molecules. nih.govcreative-proteomics.com |

Derivatization Strategies for Enhanced Analysis

To overcome some of the challenges associated with the analysis of (9Z)-12-oxo-9-dodecenoic acid, particularly in GC-MS, and to improve detection sensitivity in LC-MS, various derivatization strategies are employed. nih.govmpg.de

For GC-MS analysis, derivatization is essential to make the molecule volatile and thermally stable. nih.gov This typically involves two main reactions:

Esterification of the carboxylic acid group: Diazomethane is a common reagent used to convert the carboxylic acid to its methyl ester. researchgate.net

Silylation of hydroxyl groups: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-trimethylsilyl-trifluoroacetamide are used to convert any hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers. nih.govresearchgate.net

Another derivatization strategy, particularly useful for enhancing sensitivity in both GC-MS and LC-MS, involves the use of pentafluorobenzyl (PFB) bromide to derivatize the carboxylic acid group. The resulting PFB ester is highly electronegative, which enhances its detection by electron capture negative ion mass spectrometry. Additionally, the oxo-group can be derivatized with PFB-hydroxylamine to form a PFB-oxime, which prevents isomerization and improves chromatographic behavior. researchgate.netdb-thueringen.de

In LC-MS, while derivatization is not always necessary, it can be used to improve ionization efficiency. mpg.de For instance, derivatizing the carboxyl group with a reagent that introduces a permanently charged group can enhance the signal in the mass spectrometer. mpg.de

The following table outlines common derivatization strategies for (9Z)-12-Oxo-9-dodecenoic Acid.

| Derivatization Reagent | Target Functional Group | Purpose | Analytical Technique |

| Diazomethane | Carboxylic Acid | Increases volatility for GC analysis. researchgate.net | GC-MS |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl Group | Increases volatility and thermal stability. nih.gov | GC-MS |

| Pentafluorobenzyl (PFB) Bromide | Carboxylic Acid | Enhances sensitivity in electron capture detection. researchgate.net | GC-MS |

| PFB-hydroxylamine | Oxo Group | Stabilizes the molecule and improves chromatography. researchgate.netdb-thueringen.de | GC-MS |

| Picolinyl esters | Carboxylic Acid | Improves ionization efficiency in ESI. mpg.de | LC-MS/MS |

Quantitative Approaches in Plant Tissues

Accurate quantification of (9Z)-12-oxo-9-dodecenoic acid in plant tissues is essential for understanding its physiological roles. nih.gov The low abundance of this and other plant hormones necessitates highly sensitive and accurate quantitative methods. creative-proteomics.comnih.gov

The most common and reliable method for quantification is the stable isotope dilution assay. nih.gov This involves adding a known amount of a stable isotope-labeled internal standard (e.g., deuterated or ¹³C-labeled (9Z)-12-oxo-9-dodecenoic acid) to the sample at the beginning of the extraction process. nih.gov Because the internal standard has nearly identical chemical and physical properties to the endogenous analyte, it co-extracts and co-elutes, allowing for the correction of any sample loss during preparation and analysis, as well as for matrix effects in the mass spectrometer. researchgate.netnih.gov The concentration of the endogenous compound is then determined by comparing the peak area of the analyte to that of the internal standard. nih.gov

When a stable isotope-labeled standard is not available, the standard addition method can be used. protocols.io This involves dividing the sample into several aliquots and adding known, increasing amounts of the pure standard to each aliquot. The samples are then analyzed, and a calibration curve is constructed by plotting the instrument response against the concentration of the added standard. By extrapolating the curve back to the x-intercept, the endogenous concentration of the analyte in the original sample can be determined. protocols.io

The limit of detection (LOD) and limit of quantification (LOQ) are important parameters in any quantitative method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. nih.gov For oxylipins, these values are typically in the picogram to nanogram range, highlighting the sensitivity of modern analytical instrumentation. nih.gov

The table below summarizes the quantitative approaches for (9Z)-12-oxo-9-dodecenoic acid in plant tissues.

| Quantitative Method | Principle | Advantages | Disadvantages |

| Stable Isotope Dilution | A known amount of a labeled internal standard is added to the sample. The ratio of the analyte to the standard is used for quantification. nih.gov | Highly accurate and precise, corrects for sample loss and matrix effects. researchgate.netnih.gov | Requires the synthesis of expensive labeled standards. protocols.io |

| Standard Addition | Known amounts of a pure standard are added to sample aliquots to create a calibration curve within the sample matrix. protocols.io | Corrects for matrix effects without the need for a labeled standard. protocols.io | More laborious and requires more sample material. |

Structure Activity Relationships of 9z 12 Oxo 9 Dodecenoic Acid and Analogues

Comparative Analysis with Isomeric and Hydroxylated Derivatives

The biological function of (9Z)-12-oxo-9-dodecenoic acid is intrinsically linked to its molecular structure. Isomerization of the double bond and the introduction of additional functional groups, such as a hydroxyl group, can significantly alter its activity. This section explores these structural modifications by comparing (9Z)-12-oxo-9-dodecenoic acid with its key derivatives.

9-Hydroxy-12-oxo-10(E)-dodecenoic Acid (9-Hydroxy-traumatin)

9-Hydroxy-12-oxo-10(E)-dodecenoic acid, also known as 9-hydroxy-traumatin, is a metabolite formed from the enzymatic conversion of (9Z)-12-oxo-9-dodecenoic acid. researchgate.netnih.gov This conversion involves both isomerization of the double bond from cis to trans and the introduction of a hydroxyl group at the 9-position. researchgate.netontosight.ai

This oxylipin plays a significant role in plant defense, acting as a signaling molecule that initiates the expression of defense genes and contributes to systemic acquired resistance against pathogens. ontosight.ai Its potential applications in agriculture are being explored for enhancing crop resistance to diseases and pests. ontosight.ai

Chemical Properties of 9-Hydroxy-12-oxo-10(E)-dodecenoic Acid

| Property | Value | Source |

| Molecular Formula | C12H20O4 | nih.gov |

| Molecular Weight | 228.28 g/mol | nih.gov |

| IUPAC Name | (E)-9-hydroxy-12-oxododec-10-enoic acid | nih.gov |

| Synonyms | 9-hydroxy-traumatin | nih.gov |

12-Oxo-10(E)-dodecenoic Acid (Traumatin)

12-Oxo-10(E)-dodecenoic acid, commonly known as traumatin (B1237919), is the trans isomer of (9Z)-12-oxo-9-dodecenoic acid. ontosight.ainih.gov This isomerization from a cis to a trans configuration at the double bond is a critical structural change. ashs.org Traumatin is recognized as a plant wound hormone, playing a role in promoting cell division and healing processes at injury sites. usp.br

Upon wounding, traumatin is produced and can be further converted to traumatic acid, which also stimulates wound healing and growth regulation. Traumatin itself is involved in activating defense genes and is a precursor in the biosynthesis of jasmonic acid, another key plant signaling molecule. ontosight.ai

Chemical Properties of 12-Oxo-10(E)-dodecenoic Acid

| Property | Value | Source |

| Molecular Formula | C12H20O3 | ontosight.ailarodan.com |

| Molecular Weight | 212.29 g/mol | ontosight.ailarodan.com |

| IUPAC Name | (E)-12-oxododec-10-enoic acid | nih.gov |

| Synonyms | Traumatin, delta10-ODA | ontosight.ainih.gov |

| Physical State | Solid | nih.gov |

| Melting Point | 65 - 66 °C | nih.gov |

Stereochemical Considerations and Biological Activity

The stereochemistry of these molecules, particularly the configuration of the double bond (cis or trans), is a crucial determinant of their biological activity.

(9Z)-12-Oxo-9-dodecenoic acid, with its cis double bond, is a precursor molecule. caymanchem.comnih.gov Its isomerization to the trans form, yielding traumatin, appears to be a key activation step for certain biological functions, such as wound healing in plants. ashs.org The trans configuration in traumatin is essential for its role as a wound hormone.

The addition of a hydroxyl group to create 9-hydroxy-traumatin introduces another layer of functional specificity. This modification, coupled with the trans double bond, results in a molecule with potent signaling capabilities in plant defense responses. ontosight.ai The precise stereochemistry of the hydroxyl group (R or S configuration) likely further refines its biological activity, though this is an area requiring more detailed investigation.

Advanced Research Applications and Biotechnological Prospects of 9z 12 Oxo 9 Dodecenoic Acid

Potential in Developing Novel Agrochemicals

Research has highlighted the potential of (9Z)-12-Oxo-9-dodecenoic acid as a lead compound for the development of new agrochemicals. Studies have demonstrated its activity against plant pathogens. For instance, at a concentration of 100 µM, (9Z)-12-Oxo-9-dodecenoic acid has been shown to be effective against the oomycete Phytophthora parasitica, a destructive plant pathogen. caymanchem.com This antimicrobial property positions it as a promising candidate for creating bio-based fungicides, offering a more sustainable alternative to conventional synthetic pesticides. The investigation into oxylipins, the class of molecules to which (9Z)-12-Oxo-9-dodecenoic acid belongs, supports their involvement in plant defense mechanisms against various pathogens. caymanchem.comgerli.com

Strategies for Biocatalytic Production and Industrial Applications

The industrial potential of (9Z)-12-Oxo-9-dodecenoic acid has spurred the development of efficient biocatalytic production strategies. researchgate.net A key approach involves multi-enzyme cascades that mimic the natural plant pathway. researchgate.net These systems often utilize a combination of lipases, lipoxygenases, and hydroperoxide lyases to convert renewable starting materials like vegetable oils into the desired product. researchgate.netscispace.comresearchgate.net

For example, a one-pot enzymatic cascade using lipase (B570770) from Pseudomonas fluorescens, lipoxygenase from Glycine max (soybean), and a recombinant hydroperoxide lyase from Carica papaya (papaya) has been developed. researchgate.netd-nb.info This system, starting from safflower oil, has demonstrated the feasibility of producing (9Z)-12-Oxo-9-dodecenoic acid. researchgate.netd-nb.info Optimization of these enzymatic processes is a key area of research to improve yields and cost-effectiveness for industrial-scale production. researchgate.net Furthermore, the compound is viewed as a valuable bifunctional precursor for the synthesis of bio-based polymers. researchgate.netd-nb.info

Table 1: Biocatalytic Production of (9Z)-12-Oxo-9-dodecenoic Acid

| Starting Material | Key Enzymes | Organism Source of Enzymes | Notable Findings |

|---|---|---|---|

| Safflower Oil | Lipase, Lipoxygenase (LOX), Hydroperoxide Lyase (HPL) | P. fluorescens, G. max, C. papaya | Achieved a 43% yield in a one-pot cascade reaction. d-nb.info |

| Linoleic Acid | Lipoxygenase (LOX), Hydroperoxide Lyase (HPL) | G. max, C. papaya | Transformation of 1 mM 13S-HPODE in 10 seconds with 90% yield. d-nb.info |

| Vegetable Oils | Lipase, Lipoxygenase (LOX), Hydroperoxide Lyase (HPL) | Soybean, Recombinant HPL | Focus on large-scale production of C6-aldehydes with (9Z)-12-Oxo-9-dodecenoic acid as a co-product. scispace.com |

Investigating Novel Enzymatic Transformations and Derivatives

The unique chemical structure of (9Z)-12-Oxo-9-dodecenoic acid, featuring both a carboxylic acid and an aldehyde group, makes it a versatile platform for creating a variety of derivatives through enzymatic transformations. d-nb.info Researchers are exploring the use of enzymes to modify this precursor into other valuable chemicals.

One significant transformation is its conversion to traumatin (B1237919) ((10E)-12-oxo-10-dodecenoic acid), a plant wound hormone, through isomerization. core.ac.uk This isomerization can occur non-enzymatically or be catalyzed by an alkenal isomerase. core.ac.uk Further enzymatic modifications can lead to the formation of other important compounds. For instance, reduction, oxidation, or transamination processes can convert (9Z)-12-Oxo-9-dodecenoic acid into intermediates like 12-hydroxydodecanoic acid, dodecanedioic acid, or ω-aminododecanoic acid, which are precursors for polymers like Nylon-12. d-nb.info

Additionally, studies have identified derivatives such as (9Z)-12-hydroxy-9-dodecenoic acid and (10E)-12-hydroxy-10-dodecenoic acid, highlighting the potential for creating a diverse range of molecules from this starting compound. researchgate.net The formation of an enol intermediate, (9Z,11E)-12-hydroxy-9,11-dodecadienoic acid, has also been detected during the hydroperoxide lyase reaction, providing deeper insight into the reaction mechanism. core.ac.uk

Role in Basic Research on Plant Stress Physiology

(9Z)-12-Oxo-9-dodecenoic acid and its derivatives play a crucial role in fundamental research on plant stress physiology. mdpi.com As a product of the lipoxygenase pathway, it is intrinsically linked to plant defense and signaling responses to wounding and pathogen attack. core.ac.ukmdpi.com The compound is a precursor to traumatin, a known wound hormone in plants, which underscores its importance in the plant's response to physical damage. core.ac.ukmdpi.com

The formation of (9Z)-12-Oxo-9-dodecenoic acid is part of a larger metabolic cascade that produces green leaf volatiles (GLVs), which are also involved in plant defense. nih.govoup.com Research into the balance and interplay between the formation of GLVs and the C12 counterparts like (9Z)-12-Oxo-9-dodecenoic acid provides valuable insights into the intricate network of plant defense signaling. nih.gov Furthermore, studies on the effects of related compounds, such as (9Z)-12-hydroxy-9-dodecenoic acid, on protein phosphorylation in plants suggest a role for these oxylipins in modulating cellular processes in response to stress signals. nih.gov

Q & A

Q. What are the primary biosynthetic pathways for (9Z)-12-Oxo-9-dodecenoic Acid in plants, and how can researchers validate these pathways experimentally?

(9Z)-12-Oxo-9-dodecenoic Acid is synthesized via the lipoxygenase (LOX) pathway. Linoleic acid (ω-6) or α-linolenic acid (ω-3) undergoes oxidation by 13-lipoxygenase to form 13-hydroperoxy intermediates, which are subsequently cleaved by hydroperoxide lyase (HPL) to yield the compound . To validate this pathway:

- Use isotopic labeling (e.g., ¹³C-labeled linoleic acid) to track metabolite formation.

- Employ enzyme inhibition assays (e.g., LOX/HPL inhibitors) and compare product yields via LC-MS.

- Confirm intermediates using GC-MS after derivatization (e.g., methoxime methyl esters) .

Q. What analytical methods are recommended for identifying (9Z)-12-Oxo-9-dodecenoic Acid in complex biological matrices?

- Chromatography : Normal-phase HPLC with a silica column (e.g., 250 × 4.6 mm, 5 µm) using hexane:isopropanol:acetic acid (100:0.5:0.1, v/v) at 1 mL/min .

- Detection : Derivatize with methoxime hydrochloride to stabilize the oxo group, followed by methyl esterification for GC-MS analysis (electron impact mode, m/z 212.3 for molecular ion) .

- Isomer differentiation : Use chiral columns or compare retention times with synthetic standards for geometric isomers (e.g., 9Z vs. 10E) .

Q. How should researchers handle and store (9Z)-12-Oxo-9-dodecenoic Acid to prevent degradation?

- Storage : Maintain at -20°C in amber vials under inert gas (N₂/Ar) to avoid oxidation. The compound is typically supplied in acetonitrile with 0.0003% butylated hydroxytoluene (BHT) as a stabilizer .

- Handling : Use flame-resistant equipment (e.g., static-free tools) in a fume hood due to the solvent’s flammability (acetonitrile: 98.9997% in commercial preparations) .

Q. What safety precautions are necessary when working with (9Z)-12-Oxo-9-dodecenoic Acid?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye irritation (GHS07/08 classification) .

- Ventilation : Use explosion-proof equipment and avoid open flames (acetonitrile is highly flammable; GHS02) .

- Spill management : Absorb leaks with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. What experimental design considerations are critical when assessing the antimicrobial activity of (9Z)-12-Oxo-9-dodecendoic Acid against pathogens like Phytophthora parasitica?

- Dose optimization : Test concentrations from 10–200 µM (activity reported at 100 µM) .

- Controls : Include solvent-only (acetonitrile) and BHT controls to isolate compound-specific effects .

- Viability assays : Use zoospore motility inhibition or mycelial growth assays on agar plates .

- Synergy studies : Combine with commercial fungicides to evaluate additive/antagonistic effects.

Q. How can researchers confirm the structural identity of (9Z)-12-Oxo-9-dodecenoic Acid using spectroscopic techniques?

- NMR : ¹H-NMR (CDCl₃) shows characteristic signals: δ 5.35–5.45 (9Z doublet, J = 10.2 Hz), δ 2.35 (oxo carbonyl), and δ 1.25–1.60 (aliphatic chain) .

- IR : Key peaks at 1710 cm⁻¹ (C=O stretch), 3010 cm⁻¹ (cis double bond), and 2650 cm⁻¹ (carboxylic acid O-H) .

- High-resolution MS : Exact mass = 212.2351 (C₁₂H₂₀O₃) with fragmentation patterns matching synthetic standards .

Q. What challenges arise from isomerization during sample preparation, and how can they be mitigated?

- Perform derivatization (e.g., methoxime) immediately after extraction to stabilize the oxo group .

- Use low-temperature workflows (e.g., 4°C during extraction) and amber glassware to minimize photodegradation .

Q. How does the presence of BHT in commercial preparations affect experimental outcomes, and how should this be controlled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.